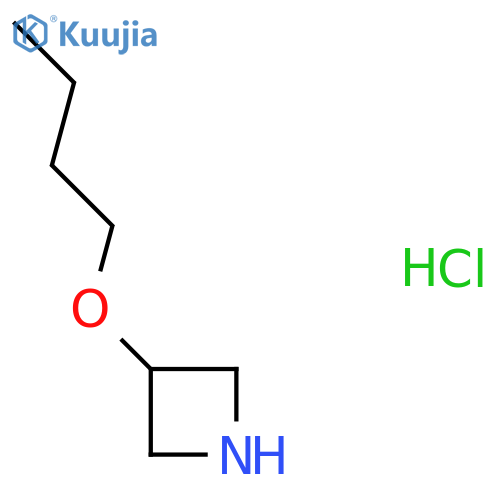

Cas no 1309207-94-0 (3-Butoxyazetidine hydrochloride)

3-Butoxyazetidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Butoxy-azetidine hydrochloride

- 3-Butoxyazetidine hydrochloride

- SB32758

-

- MDL: MFCD09907645

- インチ: 1S/C7H15NO.ClH/c1-2-3-4-9-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H

- InChIKey: AQKPHICTVBTJLY-UHFFFAOYSA-N

- ほほえんだ: Cl.O(CCCC)C1CNC1

計算された属性

- せいみつぶんしりょう: 165.0920418 g/mol

- どういたいしつりょう: 165.0920418 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 71.3

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3

- ぶんしりょう: 165.66

3-Butoxyazetidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1123555-50mg |

3-Butoxy-azetidine hydrochloride |

1309207-94-0 | 95% | 50mg |

$195 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1123555-500mg |

3-Butoxy-azetidine hydrochloride |

1309207-94-0 | 95% | 500mg |

$400 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1123555-1g |

3-Butoxy-azetidine hydrochloride |

1309207-94-0 | 95% | 1g |

$665 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0117S-1g |

3-Butoxy-azetidine hydrochloride |

1309207-94-0 | 96% | 1g |

¥5228.88 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0117S-50mg |

3-Butoxy-azetidine hydrochloride |

1309207-94-0 | 96% | 50mg |

¥1145.46 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0117S-100mg |

3-Butoxy-azetidine hydrochloride |

1309207-94-0 | 96% | 100mg |

1373.83CNY | 2021-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515195-250mg |

3-Butoxyazetidine hydrochloride |

1309207-94-0 | 98% | 250mg |

¥2278.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515195-50mg |

3-Butoxyazetidine hydrochloride |

1309207-94-0 | 98% | 50mg |

¥1332.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1123555-500mg |

3-Butoxy-azetidine hydrochloride |

1309207-94-0 | 95% | 500mg |

$400 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1123555-250mg |

3-Butoxy-azetidine hydrochloride |

1309207-94-0 | 95% | 250mg |

$260 | 2025-03-01 |

3-Butoxyazetidine hydrochloride 関連文献

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

4. Back matter

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

3-Butoxyazetidine hydrochlorideに関する追加情報

Introduction to 3-Butoxyazetidine Hydrochloride (CAS No: 1309207-94-0)

3-Butoxyazetidine Hydrochloride (CAS No: 1309207-94-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its hydrochloride salt form, belongs to the azetidine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and synthetic utility. The structural motif of 3-butoxyazetidine incorporates a butyl ether group attached to a five-membered azetidine ring, providing a unique scaffold that can be exploited for various chemical modifications and biological applications.

The chemical structure of 3-butoxyazetidine hydrochloride can be represented as C₇H₁₃NO·HCl, where the hydrochloride salt enhances its solubility in aqueous systems, making it a valuable intermediate in drug formulation and biochemical assays. The presence of the butoxy group introduces steric and electronic effects that can influence the reactivity and binding affinity of the molecule, making it a versatile building block in medicinal chemistry.

In recent years, 3-butoxyazetidine hydrochloride has been explored as a key intermediate in the synthesis of bioactive molecules. Its azetidine core is particularly interesting because it mimics the conformational flexibility of natural amino acid residues, such as proline, while offering additional functional handles for derivatization. This property has made it a candidate for developing novel pharmacophores targeting various therapeutic areas.

One of the most compelling aspects of 3-butoxyazetidine hydrochloride is its potential application in the development of enzyme inhibitors. The azetidine ring can serve as a scaffold to interact with specific enzymatic active sites, particularly those involving proteases and kinases. For instance, studies have shown that derivatives of azetidine have been effective in inhibiting bacterial proteases, which are crucial targets in antibiotic development. The butoxy group further modulates the interaction by providing steric hindrance or by participating in hydrogen bonding networks, enhancing the binding affinity.

Moreover, 3-butoxyazetidine hydrochloride has been investigated in the context of drug delivery systems. Its ability to form stable complexes with other molecules makes it an excellent candidate for encapsulating therapeutic agents. This property is particularly relevant in targeted drug delivery, where 3-butoxyazetidine hydrochloride-based carriers can improve bioavailability and reduce off-target effects. Recent advancements in nanotechnology have enabled the design of nanoparticles functionalized with 3-butoxyazetidine hydrochloride moieties, which show promise in delivering payloads to specific cellular compartments.

The pharmaceutical industry has also explored 3-butoxyazetidine hydrochloride as a precursor for synthesizing novel therapeutics. Its structural features allow for easy functionalization at multiple positions, enabling the creation of diverse chemical libraries for high-throughput screening. For example, researchers have utilized 3-butoxyazetidine hydrochloride to develop small-molecule inhibitors targeting inflammatory pathways. These inhibitors have shown promise in preclinical studies for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area where 3-butoxyazetidine hydrochloride has found utility is in materials science. The compound’s ability to form coordination complexes with metal ions has led to its use in catalysis and as a ligand in metal-organic frameworks (MOFs). These MOFs have applications ranging from gas storage and separation to catalytic transformations, underscoring the versatility of 3-butoxyazetidine hydrochloride beyond pharmaceuticals.

In conclusion, 3-Butoxyazetidine Hydrochloride (CAS No: 1309207-94-0) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new methodologies and applications, the potential uses of 3-butoxyazetidine hydrochloride are expected to expand further, solidifying its role as a cornerstone molecule in modern chemical biology.

1309207-94-0 (3-Butoxyazetidine hydrochloride) 関連製品

- 1804495-64-4(2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride)

- 941973-88-2(N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 2229430-05-9(3-(1H-indazol-7-yl)-2,2-dimethylcyclopropylmethanamine)

- 2709427-97-2(Azetidine-1-sulfonyl fluoride)

- 896291-81-9(N-cyclopropyl-N'-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2138115-14-5(N-benzyl-1-chloro-N-[3-(dimethylamino)propyl]methanesulfonamide)

- 5866-97-7(2,6-Dichloro-3-nitrobenzaldehyde)

- 1219804-48-4(1,5-Dinitronaphthalene-d6)

- 1249839-91-5(3-Benzyl-2-methylpyrrolidine)

- 2167409-56-3(3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one)